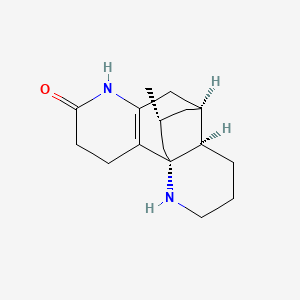

N-Demethyl-alpha-obscurine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Demethyl-alpha-obscurine is a natural alkaloid derived from the whole plants of Lycopodium japonicum . It is a member of the Lycopodium alkaloids, which are known for their diverse biological activities. The molecular formula of this compound is C16H24N2O, and it has a molecular weight of 260.38 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-alpha-obscurine involves several key reactions. One of the methods includes the acid-catalyzed 1,3-annulation of 1,2,3,4-tetrahydro-6-methyl-2-oxopyridine to the enimine, followed by methylation . Another approach involves the Buchwald–Hartwig coupling reaction, the Heck cyclization, and diastereoselective hydrogenation .

Industrial Production Methods: Industrial production of this compound is typically carried out by extracting it from the whole plants of Lycopodium japonicum . The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone .

化学反応の分析

Types of Reactions: N-Demethyl-alpha-obscurine undergoes various chemical reactions, including reduction and methylation. For instance, the reduction of racemic this compound with lithium aluminium hydride yields racemic lycodine and racemic deacetyl-flabellidine .

Common Reagents and Conditions:

Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for the reduction of this compound.

Methylation: Methylation is achieved using methylating agents under specific conditions.

Major Products:

Reduction Products: Racemic lycodine and racemic deacetyl-flabellidine.

Methylation Products: Methylated derivatives of this compound.

科学的研究の応用

N-Demethyl-alpha-obscurine has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-Demethyl-alpha-obscurine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in these processes .

類似化合物との比較

- Alpha-obscurine

- Beta-obscurine

- N-Desmethyl-alpha-obscurine

- N-Desmethyl-beta-obscurine

Comparison: N-Demethyl-alpha-obscurine is unique among its similar compounds due to its specific structural features and biological activities. While alpha-obscurine and beta-obscurine share similar core structures, the demethylation in this compound results in distinct chemical properties and biological effects . This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

N-Demethyl-alpha-obscurine is a natural alkaloid predominantly derived from Lycopodium japonicum, a plant known for its diverse medicinal properties. This compound has garnered attention in scientific research due to its potential biological activities , including anti-inflammatory, neuroprotective effects, and implications in treating neurological disorders.

Chemical Structure

This compound belongs to the class of lycodine-type alkaloids. Its chemical structure influences its biological activity, with specific functional groups contributing to its interaction with biological targets.

Synthesis Methods

The synthesis of this compound involves several key reactions:

- Acid-catalyzed 1,3-annulation of 1,2,3,4-tetrahydro-6-methyl-2-oxopyridine.

- Methylation processes that modify the compound's structure to enhance its biological activity.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits a half-life (t½) of approximately 1.37 hours in plasma, indicating rapid elimination. This rapid clearance may influence its therapeutic efficacy and necessitates further investigation into dosing regimens for potential clinical applications .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, thereby modulating inflammatory pathways. This action is particularly relevant in conditions such as arthritis and neuroinflammation .

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in several studies. It appears to exert protective effects on neuronal cells by:

- Reducing oxidative stress.

- Modulating neurotransmitter systems.

- Inhibiting apoptotic pathways associated with neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assays have been utilized to evaluate the compound's effects on various cancer cell lines. The results suggest that this compound may induce apoptosis in tumor cells while exhibiting selective toxicity, sparing normal cells .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Modulation of neurotransmitters | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Neuroprotection in Animal Models

In a study involving rat models of neurodegeneration, administration of this compound resulted in significant preservation of cognitive functions and reduced neuronal loss compared to control groups. These findings support its potential use as a therapeutic agent for conditions such as Alzheimer's disease .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

Another investigation assessed the anti-inflammatory effects of this compound in models of induced arthritis. The compound demonstrated a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .

特性

IUPAC Name |

(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGYLLKKFRBQO-AZKPJATDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。